molecular formula C6H5BrN6 B13674083 5-Amino-3-(5-bromo-2-pyrimidinyl)-1H-1,2,4-triazole

5-Amino-3-(5-bromo-2-pyrimidinyl)-1H-1,2,4-triazole

Cat. No.: B13674083
M. Wt: 241.05 g/mol
InChI Key: SCVDCNCUUSHUMH-UHFFFAOYSA-N
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Description

5-Amino-3-(5-bromo-2-pyrimidinyl)-1H-1,2,4-triazole: is a chemical compound that belongs to the class of triazoles and pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-bromo-2-pyrimidinyl)-1H-1,2,4-triazole typically involves the reaction of 5-bromo-2-pyrimidinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the desired triazole compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions to proceed efficiently.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-3-(5-bromo-2-pyrimidinyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-bromo-2-pyrimidinyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(5-bromo-2-pyrimidinyl)-1H-1,2,4-triazole stands out due to its specific bromine substitution, which imparts unique reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine atom provides distinct electronic and steric properties, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C6H5BrN6

Molecular Weight

241.05 g/mol

IUPAC Name

5-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H5BrN6/c7-3-1-9-4(10-2-3)5-11-6(8)13-12-5/h1-2H,(H3,8,11,12,13)

InChI Key

SCVDCNCUUSHUMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C2=NC(=NN2)N)Br

Origin of Product

United States

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